molecular formula C3H7I B3044169 2-Iodopropane-1,1,1,3,3,3-d6 CAS No. 39091-64-0

2-Iodopropane-1,1,1,3,3,3-d6

Cat. No.: B3044169
CAS No.: 39091-64-0
M. Wt: 176.03 g/mol
InChI Key: FMKOJHQHASLBPH-WFGJKAKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Iodopropane-1,1,1,3,3,3-d6 is a useful research compound. Its molecular formula is C3H7I and its molecular weight is 176.03 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Iodopropane-1,1,1,3,3,3-d6 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Iodopropane-1,1,1,3,3,3-d6 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Iodopropane-1,1,1,3,3,3-d6 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1,3,3,3-hexadeuterio-2-iodopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7I/c1-3(2)4/h3H,1-2H3/i1D3,2D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMKOJHQHASLBPH-WFGJKAKNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701305074
Record name Propane-1,1,1,3,3,3-d6, 2-iodo-
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Molecular Weight

176.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39091-64-0
Record name Propane-1,1,1,3,3,3-d6, 2-iodo-
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propane-1,1,1,3,3,3-d6, 2-iodo-
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Record name 2-Iodopropane-1,1,1,3,3,3-d6
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Foundational & Exploratory

Strategic Acquisition and Application of 2-Iodopropane-1,1,1,3,3,3-d6 in Modern Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers

As a Senior Application Scientist, this guide moves beyond a simple purchasing directive. It is designed to provide researchers, medicinal chemists, and drug development professionals with the foundational knowledge and practical insights required to effectively source, handle, and strategically deploy copper-stabilized 2-Iodopropane-1,1,1,3,3,3-d6. We will explore the causal chemistry behind its stabilization, its critical role in enhancing pharmacokinetic profiles through isotopic labeling, and the detailed protocols necessary for its successful application.

Part 1: Core Compound Profile and the Imperative of Stabilization

2-Iodopropane-1,1,1,3,3,3-d6, an isotopically enriched analog of isopropyl iodide, serves as a crucial building block for introducing a hexadeuterated isopropyl moiety into target molecules.[] This strategic substitution is primarily employed to leverage the kinetic isotope effect (KIE) to improve the metabolic stability of drug candidates.[2]

Physicochemical and Isotopic Specifications

Sourcing this reagent requires careful attention to its specifications, which directly impact experimental outcomes. Reputable suppliers provide detailed certificates of analysis.

PropertyTypical ValueSignificance for Researchers
CAS Number 39091-64-0Unambiguous identification of the deuterated compound.[3][4][5]
Unlabeled CAS 75-30-9Useful for cross-referencing literature on the non-deuterated analog.[3][4][5]
Molecular Formula (CD₃)₂CHIConfirms the hexadeuterated structure.[4]
Molecular Weight ~176.03 g/mol Essential for accurate molar calculations in reaction stoichiometry.[4][6]
Isotopic Enrichment ≥98 atom % DA high percentage ensures the desired KIE is observed and simplifies analysis.[4][6][7]
Chemical Purity ≥98% (CP/GC)Minimizes side reactions from impurities.[6][7]
Physical State LiquidAffects handling, measurement, and reaction setup.[7][8]
Boiling Point 88-90 °CImportant for purification by distillation and for setting reaction temperatures.[7][9]
Density ~1.763 g/mL at 25 °CAllows for accurate measurement by volume.[7]
The Chemistry of Instability and the Role of Copper

Alkyl iodides, including 2-iodopropane, are notoriously susceptible to degradation, particularly when exposed to light and air.[8][10] This decomposition process involves the homolytic cleavage of the weak carbon-iodine bond, leading to the formation of iodine (I₂).[11] The presence of free iodine is visually indicated by a characteristic purplish or brownish tinge in the liquid and can interfere with subsequent chemical reactions.[10]

To counteract this, commercial preparations of 2-iodopropane-d6 are stabilized, most commonly with copper.[7][8][12] The copper, often in the form of a chip or wire, acts as a scavenger for any free iodine that forms, reacting with it to produce copper(I) iodide (CuI). This effectively removes the reactive I₂ from the solution, preserving the integrity of the alkyl iodide.[10]

G cluster_degradation Decomposition Pathway cluster_stabilization Copper Stabilization Alkyl_Iodide (CD₃)₂CHI Radicals (CD₃)₂CH• + I• Alkyl_Iodide->Radicals Light (hν) / Heat Iodine I₂ (Purple Color) Radicals->Iodine Dimerization Iodine_Stab I₂ Iodine->Iodine_Stab Scavenged by Copper Copper Cu (stabilizer) CuI CuI (Solid Precipitate) Copper->CuI 2 Cu + I₂ → 2 CuI

Figure 1. Degradation of 2-iodopropane and the scavenging mechanism by copper stabilizer.

Part 2: Sourcing, Handling, and Pre-reaction Preparation

Proper handling is paramount to maintaining the reagent's quality from the stock bottle to the reaction flask.

Commercial Suppliers and Quality Control

Several reputable chemical suppliers offer copper-stabilized 2-Iodopropane-1,1,1,3,3,3-d6. Key vendors include:

  • CDN Isotopes[3][4][5]

  • Sigma-Aldrich (Merck)[6][7]

  • TCI Chemicals[8]

  • BOC Sciences[]

When purchasing, always request a lot-specific Certificate of Analysis to verify isotopic enrichment and chemical purity. For long-term storage, the supplier's recommendations should be followed, which typically include storing at room temperature in a dark bottle to prevent light-induced decomposition.[3][8] The compound is flammable and should be handled accordingly.[4]

Protocol: Standard Laboratory Handling and Storage

This protocol ensures the long-term stability and purity of the reagent.

Materials:

  • Stock bottle of copper-stabilized 2-Iodopropane-d6

  • Inert gas source (Argon or Nitrogen)

  • Syringes and needles

  • Septum-sealed reaction vessel

Procedure:

  • Inert Atmosphere: Before opening, allow the bottle to reach room temperature to prevent condensation. The headspace of the bottle should be flushed with an inert gas (e.g., argon) if it will be opened and used multiple times.

  • Dispensing: For transferring the liquid, use a dry, inert-gas-flushed syringe. Pierce the septum on the cap to withdraw the desired volume. This minimizes exposure to atmospheric oxygen and moisture.

  • Storage: Tightly seal the bottle after use. Store in a dark, cool place as recommended by the manufacturer, away from light sources.[8][10]

  • Purity Check: Over extended periods (e.g., >3 years), it is advisable to re-analyze the compound for chemical purity before use, for example, by Gas Chromatography (GC).[3][4]

Protocol: Removal of Copper Stabilizer (If Required)

For certain sensitive catalytic reactions where copper may interfere, it may be necessary to remove the stabilizer immediately before use. A simple filtration is often sufficient if the copper is a macroscopic chip or wire. If finely divided copper or soluble copper species are a concern, a quick purification may be employed.

Procedure:

  • Preparation: In a fume hood, measure the required amount of 2-Iodopropane-d6.

  • Filtration: Pass the liquid through a small plug of silica gel or neutral alumina in a Pasteur pipette. This will retain the copper particles and any polar impurities.

  • Immediate Use: The purified, unstabilized alkyl iodide is now more prone to decomposition and should be used immediately in the subsequent reaction step.

Part 3: Strategic Application in Drug Discovery

The primary motivation for using 2-Iodopropane-d6 is to install a deuterated isopropyl group to block or slow down metabolic pathways, a strategy known as "deuterium-reinforced" drug design.

The Kinetic Isotope Effect (KIE) in Drug Metabolism

Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for drug metabolism, often through the oxidation of C-H bonds.[2] The C-D bond is stronger than the C-H bond. Consequently, the cleavage of a C-D bond by a CYP enzyme has a higher activation energy and proceeds at a slower rate. This phenomenon is the Kinetic Isotope Effect.

By replacing hydrogen atoms with deuterium at a known metabolic "soft spot" on a drug molecule, its rate of metabolism can be significantly reduced. This can lead to:

  • Increased drug half-life: The drug remains in the system longer.

  • Reduced patient-to-patient variability: Less reliance on individual metabolic rates.

  • Improved safety profile: Potentially lower formation of reactive metabolites.

The deuterated isopropyl group from 2-Iodopropane-d6 is an excellent tool for this purpose, as isopropyl groups are common sites of metabolic oxidation.

G cluster_workflow Isotopic Labeling Workflow in Drug Discovery Lead Lead Compound (R-H) Metabolism Metabolic ID (e.g., CYP-mediated oxidation) Lead->Metabolism SoftSpot Identify Metabolic 'Soft Spot' (R-H) Metabolism->SoftSpot Synthesis Synthetic Route Design SoftSpot->Synthesis Reagent Source (CD₃)₂CHI (2-Iodopropane-d6) Reagent->Synthesis Alkylation Alkylation Reaction Synthesis->Alkylation DeutLead Deuterated Lead (R-D) Alkylation->DeutLead PK_Study Pharmacokinetic (PK) Studies DeutLead->PK_Study ImprovedPK Improved PK Profile (Candidate) PK_Study->ImprovedPK

Figure 2. Workflow for using isotopic labeling to improve pharmacokinetic properties.
Example Protocol: N-Alkylation of an Amine

This generalized protocol illustrates the use of 2-Iodopropane-d6 as an alkylating agent in a standard Sₙ2 reaction, a common method for forming C-N bonds.[13]

Reaction: R-NH₂ + (CD₃)₂CHI → R-NH-CH(CD₃)₂

Materials:

  • A primary or secondary amine (R-NH₂)

  • 2-Iodopropane-1,1,1,3,3,3-d6

  • A non-nucleophilic base (e.g., potassium carbonate, diisopropylethylamine)

  • A polar aprotic solvent (e.g., DMF, Acetonitrile)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Setup: To a dry, round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq.), the base (1.5-2.0 eq.), and the solvent.

  • Reagent Addition: While stirring, add the 2-Iodopropane-d6 (1.1-1.2 eq.) dropwise via syringe at room temperature.

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure and isotopic incorporation of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). In the ¹H NMR, the characteristic signals for the isopropyl methine and methyl protons will be absent, while the HRMS will show the expected mass increase of 6 Da compared to the non-deuterated product.

This guide provides the essential framework for the strategic procurement and application of copper-stabilized 2-Iodopropane-d6. By understanding the chemistry of the reagent and the rationale for its use, researchers can confidently integrate this powerful tool into their synthetic and drug discovery programs.

References

  • CP Lab Safety. (n.d.). 2-Iodopropane, (stabilized with Copper chip), 500 grams, Each. Retrieved from [Link]

  • Ishii, A., et al. (2009). Alkyl iodide storage container and method for purification of alkyl iodide. U.S. Patent No. 7,617,934 B2.
  • Organic Chemistry Portal. (n.d.). Alkyl iodide synthesis by iodination or substitution. Retrieved from [Link]

  • Wikipedia. (n.d.). Iodomethane. Retrieved from [Link]

  • PubChem. (n.d.). 2-Iodopropane-1-13C, >=99 atom % 13C, >=99% (CP), contains copper as stabilizer. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 2-iodopropane. Retrieved from [Link]

  • Wang, Z., et al. (2025).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: A Deep Dive into 2-Iodopropane Applications. Retrieved from [Link]

  • Nishiyama, T., et al. (2023). Sulfonium Salt Reagents for the Introduction of Deuterated Alkyl Groups in Drug Discovery.
  • ResearchGate. (n.d.). Copper-catalysed amination of alkyl iodides enabled by halogen-atom transfer. Retrieved from [Link]

Sources

Troubleshooting & Optimization

minimizing elimination side products with 2-iodopropane-d6

Technical Support Center: Optimizing Alkylation with 2-Iodopropane-d6 ( -Isopropyl Iodide)

Current Status: Operational Ticket ID: T-ISO-D6-OPT Subject: Minimizing Elimination Side Products (


The Core Conflict: Substitution vs. Elimination

As a researcher using 2-iodopropane-d6 (


The Problem: 2-Iodopropane is a secondary alkyl halide . In the presence of nucleophiles—especially those that are also bases—secondary halides face a steep competition between:

  • 
     Substitution (Desired):  The nucleophile attacks the 
    
    
    -carbon, displacing iodide.
  • 
     Elimination (Undesired):  The base abstracts a 
    
    
    -proton (or deuteron), forming propene-d6 (or d5) and wasting your expensive isotopically labeled reagent.

This guide provides the mechanistic insight and experimental protocols to tilt the energetic landscape in favor of substitution.

Mechanistic Troubleshooter (FAQ)

Q1: Why is my reaction yielding propene-d5/d6 instead of the alkylated product?

A: This is a classic "Secondary Halide Dilemma." The steric bulk of the isopropyl group hinders the nucleophile's approach to the backside of the ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">




Q2: Does the deuterium labeling help prevent elimination?

A: Yes. This is a significant advantage of using the

  • Mechanism:

    
     elimination involves the breaking of a 
    
    
    -C-H bond in the rate-determining step.
  • Kinetic Isotope Effect (KIE): The C-D bond is stronger than the C-H bond.[1] Breaking it requires more energy.

  • Result: The rate of elimination (

    
    ) for the deuterated species is significantly slower (
    
    
    ). While it does not stop elimination, it improves the
    
    
    ratio compared to the non-deuterated reagent.

Protocol Optimization: The "How-To"

To maximize yield, you must manipulate three variables: Solvent , Base , and Temperature .

Variable 1: Solvent Selection

Use Polar Aprotic solvents.[2] They solvate the cation (increasing the reactivity of the nucleophilic anion) but do not hydrogen-bond to the nucleophile (which would blunt its attack).

SolventSuitabilityMechanism Note
DMF / DMSO High Excellent for

. Highly polar, accelerates substitution.
Acetonitrile (MeCN) High Good balance. Easier to remove than DMF/DMSO.
Acetone Medium Good for Finkelstein conditions, but lower boiling point limits temp control.
Ethanol / Methanol Low AVOID. Protic solvents solvate the nucleophile, reducing

rate and favoring

/Solvolysis.
THF Medium Acceptable, but less polar than DMF; reaction may be slower.
Variable 2: Base Selection

The goal is to use the weakest base that is still capable of deprotonating your nucleophile. Strong bases favor elimination.[2][3][4]

Base StrengthExamplesRisk of Elimination (

)
Recommendation
Weak

,

,

LowPreferred. Use with MeCN or DMF.
Medium

,

MediumUse only if necessary; keep temp low.
Strong

,

,

Very High Avoid unless the nucleophile is non-basic (e.g., anion generation is difficult).
Non-Nucleophilic Hunig's Base,

MediumCan act as a proton sponge but can also catalyze elimination.
Variable 3: Temperature[1][5][6]
  • Rule: Keep it as low as possible.

  • Reasoning: Elimination reactions generally have a higher activation energy and a favorable entropy term (

    
     because 2 molecules 
    
    
    3 molecules). High heat disproportionately accelerates elimination.
  • Target: Start at

    
     to Room Temperature (RT) . Only heat to 
    
    
    if conversion is stalled.

Visualizing the Pathway

The following diagram illustrates the bifurcation between the desired substitution and the undesired elimination, highlighting the factors that influence the path.

ReactionPathwayReactantsReactants(Nu- + 2-Iodopropane-d6)TS_SN2TS: Substitution (SN2)(Sterically Hindered)Reactants->TS_SN2 Polar Aprotic Solvent Low Temp Weak BaseTS_E2TS: Elimination (E2)(Beta-D Abstraction)Reactants->TS_E2 Strong Base High Temp Steric BulkProduct_SubProduct: Isopropyl-d6 Derivative(DESIRED)TS_SN2->Product_SubProduct_ElimSide Product: Propene-d5(UNDESIRED)TS_E2->Product_Elim KIE slows this step

Caption: Kinetic competition between


Recommended Experimental Protocols

Protocol A: N-Alkylation of Amines (General)

Best for: Primary or secondary amines.

  • Preparation: Dissolve the amine (1.0 equiv) in anhydrous Acetonitrile or DMF (0.1 M concentration).

  • Base Addition: Add Cesium Carbonate (

    
    )  (1.5 – 2.0 equiv). Note: Cesium is preferred over Potassium due to the "Cesium Effect" (higher solubility/reactivity in organic solvents).
    
  • Reagent Addition: Cool the mixture to

    
    . Add 2-iodopropane-d6  (1.1 – 1.2 equiv) dropwise.
    
  • Reaction: Allow to stir at

    
     for 1 hour, then warm to Room Temperature. Monitor via LCMS/TLC.
    
    • Troubleshooting: If no reaction after 24h, warm gently to

      
      . Do not reflux.
      
  • Workup: Filter off solids, dilute with water, and extract with EtOAc.

Protocol B: Williamson Ether Synthesis (O-Alkylation)

Best for: Phenols or Alcohols.

  • Preparation: Dissolve the phenol/alcohol (1.0 equiv) in anhydrous DMF .

  • Base Addition: Add Potassium Carbonate (

    
    )  (2.0 equiv).
    
    • Alternative: If the alcohol is not acidic enough (e.g., aliphatic alcohol), use NaH (1.1 equiv) at

      
      , but be aware this increases elimination risk. Ensure the alkoxide is fully formed before adding the iodide.
      
  • Reagent Addition: Add 2-iodopropane-d6 (1.2 – 1.5 equiv).

  • Reaction: Stir at Room Temperature.

    • Critical Step: If using NaH, keep the reaction strictly at

      
       to 
      
      
      initially.
  • Quench: Carefully quench with ammonium chloride solution.

References

  • Master Organic Chemistry. (2012). Elimination Reactions (E2) of Secondary Alkyl Halides.[2][3][5][6][7] Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 11.8: The E2 Reaction and the Deuterium Isotope Effect. Retrieved from [Link]

  • Vertex AI Search. (2024). Optimizing N-alkylation with 2-iodopropane.
  • Deepwater Chemicals. (2015). 2-Iodopropane Technical Data Sheet.[8] Retrieved from [Link][9]

Technical Support Center: Storage & Stability of 2-Iodopropane-d6

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 2 Support resource for analytical chemists and synthesis researchers. It prioritizes the preservation of isotopic purity and chemical integrity for 2-iodopropane-d6 (isopropyl iodide-d6).

Product: 2-Iodopropane-d6 (Isopropyl Iodide-d6) CAS: 75-30-9 (unlabeled analog), 684198 (Sigma SKU reference) Critical Issue: Photolytic and thermal decomposition leading to iodine release (


).

Diagnostic & Troubleshooting (Q&A)

Q1: Why has my clear 2-iodopropane-d6 turned yellow or brown?

A: The color change indicates the presence of free elemental iodine (


). 
Alkyl iodides possess a weak Carbon-Iodine (C-I) bond (

). Exposure to photons (UV/visible light) or elevated temperatures causes homolytic cleavage of this bond.
  • Mechanism: The cleavage generates an isopropyl radical and an iodine radical (

    
    ). Two iodine radicals recombine to form molecular iodine (
    
    
    
    ), which dissolves in the liquid, acting as a chromophore (yellow
    
    
    brown
    
    
    violet).
  • Impact: While the molar percentage of decomposition might be low (<1%), free iodine is a potent electrophile and oxidant that can interfere with sensitive coupling reactions (e.g., Grignard formation, nucleophilic substitutions).

Q2: Can I restore a degraded (yellow) sample?

A: Yes, through chemical scavenging or distillation.

  • Method A (In-situ Scavenging): Add bright, activated copper turnings or silver wool directly to the bottle. The metal reacts with free iodine to form insoluble metal iodides (

    
    ). The supernatant will return to colorless over 1-12 hours.
    
  • Method B (Extraction): For heavily degraded bulk samples, wash with a 5% Sodium Thiosulfate (

    
    ) solution, separate the organic layer, dry over 
    
    
    
    , and distill. Note: This is generally not recommended for small quantities of deuterated solvents due to yield loss.
Q3: Why is there a piece of wire in my new bottle?

A: That is a sacrificial stabilizer. Manufacturers (e.g., Sigma-Aldrich, Merck) often include a strip of Copper (Cu) or Silver (Ag) wire/foil. This acts as a continuous scavenger.

  • Status Check:

    • Shiny Copper: Active stabilizer; solvent is protected.

    • Black/Dark Coating: The copper is heavily oxidized (

      
       formation). If the liquid is also yellow, the stabilizer is exhausted and must be replaced.
      
Q4: Does deuteration affect storage stability?

A: Chemically, no; Economically, yes. The kinetic isotope effect (KIE) does not significantly strengthen the C-I bond against photolysis. However, because 2-iodopropane-d6 is a high-value reagent (often 50x–100x the cost of the protonated analog), strict adherence to "Cold/Dark/Inert" storage is financially critical to prevent waste.

Storage Protocols & Best Practices

To prevent iodine release, you must block the energy sources that trigger homolytic cleavage.

The "Cold-Dark-Inert" Triad
ParameterRequirementTechnical Rationale
Temperature 2°C to 8°C Arrhenius suppression of thermal bond cleavage.
Light Amber Glass / Foil Blocks UV radiation (200–400 nm) that excites the

transition in the C-I bond.
Atmosphere Argon or Nitrogen Displaces oxygen, which can accelerate radical chain propagation.
Stabilizer Copper Turnings Continuously precipitates free iodine as Copper(I) Iodide (

).[1]
Protocol: Preparing a Long-Term Storage Aliquot

Use this workflow when receiving a new shipment to maximize shelf-life.

  • Inspection: Verify the liquid is colorless. If yellow, treat with activated copper immediately.

  • Stabilizer Addition: Place 2-3 strands of clean, acid-washed copper wire (or analytical grade copper turnings) into the storage vial.

  • Inert Gas Purge: Gently flow dry Argon over the liquid surface for 30 seconds to displace headspace air.

  • Seal: Cap tightly with a Teflon-lined septum cap. Wrap the cap junction with Parafilm to prevent vapor loss (volatile bp: ~89°C).

  • Light Block: Wrap the vial in aluminum foil if not using amber glass.

  • Refrigerate: Store at 4°C.

Mechanism & Stabilization Logic (Visualization)

The following diagram illustrates the competing pathways of Decomposition (Red) and Stabilization (Green).

IodineRelease Substrate 2-Iodopropane-d6 (Colorless Liquid) Radicals Radical Intermediates (R• + I•) Substrate->Radicals Homolytic Cleavage Energy Trigger: UV Light / Heat Energy->Substrate FreeIodine Free Iodine (I₂) (Yellow/Brown Contaminant) Radicals->FreeIodine Dimerization Precipitate Copper(I) Iodide (Insoluble CuI) FreeIodine->Precipitate Scavenging Reaction Stabilizer Copper Stabilizer (Cu Solid) Stabilizer->Precipitate

Figure 1: The decomposition pathway driven by energy input vs. the scavenging pathway provided by copper stabilization.[2][3][4]

References

  • Sigma-Aldrich. Product Specification: 2-Iodopropane-1,1,1,3,3,3-d6.[5] Retrieved from [1]

  • TCI Chemicals. Product Safety & Storage: 2-Iodopropane (stabilized with Copper chip). Retrieved from [1]

  • Deepwater Chemicals. Technical Data Sheet: 2-Iodopropane Storage and Handling. Retrieved from

  • National Research Council (US). Chemistry of Iodine in Containment (Hydrolysis and Radiolysis of Organic Iodides). Nuclear Regulatory Commission. Retrieved from [1]

Sources

Validation & Comparative

1H NMR spectrum of 2-Iodopropane-1,1,1,3,3,3-d6 vs d7

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Comparison: 1H NMR Characterization of 2-Iodopropane-d6 vs. 2-Iodopropane-d7

Executive Summary This guide provides a definitive technical comparison between the 1H NMR spectra of 2-Iodopropane-1,1,1,3,3,3-d6 (commonly "Isopropyl iodide-d6") and 2-Iodopropane-d7 (fully deuterated).

For researchers utilizing these isotopologues as metabolic tracers, mechanistic probes, or solvent standards, the distinction is binary but critical:

  • 2-Iodopropane-d6 presents a unique, complex 1H NMR signal arising from the surviving methine proton (

    
    ) coupling to six adjacent deuterons.
    
  • 2-Iodopropane-d7 is NMR silent in the proton channel. Any observed signal represents isotopic impurity (i.e., residual d6).

Structural & Theoretical Framework

To interpret the spectra, one must first understand the isotopic substitution pattern. The primary difference lies in the methine position (C2) .

  • d6-Isotopologue: The methyl groups are fully deuterated (

    
    ), but the central carbon retains its proton (
    
    
    
    ).
  • d7-Isotopologue: The entire carbon skeleton is deuterated (

    
    ).
    
Visualization: Structural Comparison

The following diagram contrasts the active proton sites (Red) vs. NMR-silent Deuterium sites (Blue).

Figure 1: Structural comparison highlighting the active proton in d6 vs. the fully deuterated d7 framework.

The 1H NMR Spectrum of 2-Iodopropane-d6

The spectrum of the d6 isotopologue is defined by the Heteronuclear Coupling between the surviving proton and the adjacent deuterium atoms.

The "Missing" Septet

In standard (non-deuterated) 2-iodopropane, the methine proton appears as a septet (


 ppm) due to coupling with 6 equivalent methyl protons (

Hz).

In the d6 analog, the methine proton couples to 6 equivalent Deuteriums (


).
  • Coupling Constant (

    
    ):  The gyromagnetic ratio of Hydrogen is 
    
    
    
    times that of Deuterium. Therefore:
    
    
  • Multiplicity Rule: For coupling to nuclei with

    
    , the rule is 
    
    
    
    .
    
    
Spectral Appearance

Instead of a clean septet, you will observe a broad, unresolved multiplet or a "quintet-like" blob at


 ppm. The 13 lines are spaced by only ~1 Hz, which often collapses due to line broadening in standard resolution NMR.

Key Characteristic: The methyl doublet at 1.9 ppm is completely absent .

The 1H NMR Spectrum of 2-Iodopropane-d7

The d7 isotopologue is the "silent" standard.

  • Theoretical Signal: None.

  • Observed Signal: In a high-purity sample (>99 atom % D), you may see a trace signal at

    
     ppm.
    
  • Interpretation: This trace signal is NOT the d7 molecule. It is the residual d6 impurity (incomplete deuteration at the C2 position).

Application Note: When using d7-2-iodopropane as a reagent, the integration of this residual peak against an internal standard (like TMS or residual solvent) allows you to calculate the precise isotopic purity.

Comparative Data Analysis

The following table summarizes the expected parameters in CDCl


.
ParameterStandard (d0)d6-Isotopologue d7-Isotopologue
Formula



Methine Signal (

)
~4.30 ppm~4.26 ppm (Isotope Shift)Silent
Methine Multiplicity Septet (

Hz)
Broad Multiplet (13 lines)*N/A
Methyl Signal (

)
~1.89 ppmSilent Silent
Methyl Multiplicity DoubletN/AN/A
Coupling Origin H-H (Spin 1/2)H-D (Spin 1)None

*Note: The 13 lines are theoretically present but often appear as a broad singlet or unresolved multiplet due to the small coupling constant (~1 Hz).

Visualization: Splitting Logic

This diagram explains why the d6 signal looks "messy" compared to the standard septet.

SplittingTree cluster_d0 Standard (d0) Pathway cluster_d6 d6-Isotopologue Pathway Methine Methine Proton (C2-H) Step1 Couples to 6 Protons (I=1/2) Rule: n + 1 Methine->Step1 Adjacent CH3 Step2 Couples to 6 Deuterons (I=1) Rule: 2nI + 1 Methine->Step2 Adjacent CD3 Result1 SEPTET (Lines spaced by ~6.5 Hz) Step1->Result1 Result2 13-LINE MULTIPLET (Lines spaced by ~1 Hz) Often appears as broad blob Step2->Result2

Figure 2: Splitting tree demonstrating the transition from a septet (d0) to a complex multiplet (d6) due to the nuclear spin of Deuterium.

Experimental Validation Protocol

To definitively distinguish d6 from d7 (or verify enrichment), follow this self-validating protocol.

Reagents
  • Solvent: Chloroform-d (CDCl

    
    ) is preferred to avoid overlap with the methine region (4.2 ppm). Avoid DMSO-d6 if possible, as water peaks can interfere.
    
  • Standard: Tetramethylsilane (TMS) trace for referencing (0.00 ppm).

Workflow
  • Sample Prep: Dissolve ~10 mg of the analyte in 0.6 mL CDCl

    
    .
    
  • Acquisition (Standard): Run a standard 1H scan (16 scans).

    • Checkpoint: If you see a doublet at 1.9 ppm, the sample is not deuterated at the methyl positions (it is d0 or d1).

  • Acquisition (Decoupled - Optional but Recommended): Run a

    
      (Proton observed, Deuterium decoupled) experiment.
    
    • Why? This decouples the D nuclei from the H.

    • Result for d6: The broad 13-line multiplet at 4.26 ppm will collapse into a sharp Singlet . This confirms the broadening was caused by D-coupling, validating the structure as

      
      .
      
  • Purity Calculation (for d7):

    • Integrate the residual peak at 4.26 ppm.

    • Compare against a known molar standard added to the tube.

    • Formula: Isotopic Purity % =

      
      .
      

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley. (Standard text for H-D coupling constants).
  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. 3rd Ed. Elsevier. (Source for heteronuclear decoupling protocols).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). SDBS No. 3085 (2-Iodopropane). Available at: [Link]

  • Reich, H. J. (2023). NMR Data: Spin-Spin Splitting and Coupling Constants. University of Wisconsin-Madison. Available at: [Link]

Sources

C-13 NMR coupling constants for 2-Iodopropane-1,1,1,3,3,3-d6

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: C-13 NMR Characterization of 2-Iodopropane-1,1,1,3,3,3-d6

Executive Summary

This guide provides a technical analysis of the Carbon-13 (


C) NMR parameters for 2-Iodopropane-1,1,1,3,3,3-d6  (Isopropyl iodide-

), comparing it directly to its non-deuterated analog, 2-Iodopropane .

While often used as a mechanistic probe for secondary deuterium Kinetic Isotope Effects (KIE) or as a specialized NMR solvent, the spectral topology of the


 isotopologue differs radically from the standard protio-compound. This guide details the coupling constants (

), chemical shift isotope effects (

), and relaxation behaviors necessary for accurate structural verification.

Spectral Topology & Isotope Effects

The substitution of protons with deuterium in the methyl groups introduces two fundamental changes to the


C NMR spectrum: Multiplet Splitting  (due to scalar coupling with spin-1 Deuterium) and Isotope Shifts  (upfield migration of signals).
The Methyl Carbons (C1/C3)
  • Protio-Analog: Appears as a sharp singlet (under

    
    H-decoupling) at 31.2 ppm .
    
  • Deutero-Analog (

    
    ):  The methyl carbons are directly bonded to three deuterium atoms (
    
    
    
    ). Since deuterium has a spin quantum number
    
    
    , the multiplicity follows the
    
    
    rule.
    • Multiplicity:

      
       (Septet).
      
    • Intensity Ratio: 1:3:6:7:6:3:1.[1]

    • Implication: The signal intensity is dramatically reduced due to splitting and the loss of the Nuclear Overhauser Effect (NOE), making these carbons harder to detect than in the protio analog.

The Methine Carbon (C2)
  • Protio-Analog: Appears as a singlet (decoupled) at 21.1 ppm .

  • Deutero-Analog (

    
    ):  This carbon retains its proton. However, it experiences a secondary isotope shift  due to the adjacent deuterium atoms.
    
    • Multiplicity: Appears as a singlet (broadened slightly by long-range coupling) in standard decoupled experiments.

    • Shift: Upfield shift (shielding) caused by the shorter average C-D bond length compared to C-H.

Quantitative Data Comparison

The following data synthesizes experimental baselines with calculated coupling constants derived from the gyromagnetic ratios of


H and 

H (

).
Table 1: NMR Parameters Comparison
Parameter2-Iodopropane (Protio)2-Iodopropane-

Notes
C1/C3 Shift (

)
31.2 ppm~30.4 ppmPrimary Isotope Shift (

ppm)
C2 Shift (

)
21.1 ppm~20.9 ppmSecondary Isotope Shift (Beta-effect)
C1/C3 Multiplicity Singlet (

H dec)
Septet (

)
Dominant feature of

spectrum

(Methyl)
127.0 HzN/ARemoved by deuteration

(Methyl)
N/A19.5 ± 0.5 Hz Calculated via

ratio

(Methine)
150.0 Hz150.0 HzUnchanged (if coupled spectrum acquired)

Technical Note: The


 value is derived from the standard relationship 

. For a methyl group with

Hz, the resulting

is

Hz.

Experimental Protocols

To accurately characterize 2-iodopropane-


, standard proton-decoupled sequences are often insufficient due to the long relaxation times (

) of deuterated carbons.
Protocol A: Optimized Acquisition for Deuterated Methyls
  • Objective: Enhance Signal-to-Noise (S/N) for the low-intensity septet of the

    
     groups.
    
  • Pulse Sequence: Inverse Gated Decoupling (typically zgig in Bruker).

    • Why? This suppresses the NOE during the relaxation delay to allow quantitative integration, though for simple detection, standard decoupling with extended

      
       is preferred.
      
  • Relaxation Delay (

    
    ):  Set to 5–10 seconds .
    
    • Reasoning: Deuterated carbons lack the efficient dipole-dipole relaxation mechanism provided by attached protons. They relax significantly slower than protonated carbons.

  • Spectral Window: 0 ppm to 50 ppm (Targeted).

Protocol B: Workflow Visualization

The following diagram illustrates the decision logic for assigning the spectrum of a mixture containing both protio and deutero forms (common in KIE studies).

NMR_Assignment_Logic start Start: Acquire 13C{1H} Spectrum analyze_methyl Analyze Region 25-35 ppm start->analyze_methyl check_split Is the signal a Singlet or Septet? analyze_methyl->check_split singlet Singlet Observed (~31.2 ppm) check_split->singlet Singlet septet Septet Observed (~30.4 ppm, J ~20 Hz) check_split->septet Septet assign_protio Assignment: Protio-Methyl (CH3) singlet->assign_protio assign_deutero Assignment: Deutero-Methyl (CD3) septet->assign_deutero check_methine Analyze Region 20-22 ppm (Methine C2) assign_protio->check_methine assign_deutero->check_methine shift_check Check Exact Shift check_methine->shift_check shift_down ~21.1 ppm (Standard) shift_check->shift_down Protio C2 shift_up ~20.9 ppm (Upfield Shifted) shift_check->shift_up Deutero C2

Figure 1: Decision logic for discriminating between 2-Iodopropane and its


 isotopologue based on multiplicity and chemical shift.

Performance & Applications

Why choose the


 variant over the standard reagent?
Mechanistic Probes (E2 Elimination)

Researchers utilize 2-iodopropane-


 to measure Secondary Deuterium Kinetic Isotope Effects (SDKIE) .
  • Hypothesis: In an E2 elimination, the hybridization of the

    
    -carbon changes from 
    
    
    
    to
    
    
    .
  • Measurement: The rate difference between the protio and deutero forms (

    
    ) provides insight into the transition state structure.
    
  • NMR Role:

    
    C NMR is used to monitor the ratio of products if a competitive reaction is performed. The distinct shifts of the 
    
    
    
    vs
    
    
    groups allow for simultaneous quantification without peak overlap.
Spectral Simplification

In complex mixtures where the methyl region (10–30 ppm) is crowded, using the


 analog effectively "erases" the methyl signal from the standard proton spectrum and collapses it into a low-intensity septet in the carbon spectrum, revealing underlying signals from other species.

References

  • Reich, H. J. (n.d.). 13C-NMR Coupling Constants. University of Wisconsin-Madison. Retrieved from [Link]

    • Authoritative source for general coupling constant theory and J-values.
  • Source for physical properties and commercial availability.
  • Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of 2-iodopropane. Retrieved from [Link]

    • Baseline data for the non-deuter
  • Hansen, P. E. (1988). Isotope Effects on Nuclear Shielding. Progress in Nuclear Magnetic Resonance Spectroscopy.

Sources

Technical Guide: Distinguishing Isopropyl-d6 from Isopropyl-d0 in Mixed Samples

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The distinction between isopropyl-d0 (non-deuterated) and isopropyl-d6 (deuterated methyl groups) is a cornerstone of modern bioanalytical chemistry, particularly in DMPK (Drug Metabolism and Pharmacokinetics) and metabolic flux analysis. While chemically nearly identical, the physical differences induced by the heavy isotope—specifically mass shift and vibrational energy changes—allow for orthogonal separation strategies.

This guide provides a rigorous comparison of the two isotopologues, detailing the "Deuterium Isotope Effect" in chromatography, the specific mass spectral transitions required for quantification, and the collapse of spin-spin coupling patterns in NMR.

The Physics of Separation: Mass Spectrometry (MS)

Mass spectrometry is the gold standard for distinguishing these isotopologues in complex matrices due to its sensitivity and specificity.

The Mass Shift

The substitution of six protium (


H) atoms with deuterium (

H) results in a predictable mass increase.
  • Mass of

    
    H:  ~1.0078 Da
    
  • Mass of

    
    H (D):  ~2.0141 Da
    
  • Net Shift:

    
    
    

In a mixed sample, this +6 Da shift allows for baseline resolution in the mass domain, even if the compounds co-elute chromatographically.

Fragmentation and MRM Strategy

For triple quadrupole (QqQ) instruments, Multiple Reaction Monitoring (MRM) is required. The fragmentation pattern often involves the loss of the isopropyl group or the retention of the isopropyl moiety on a fragment.

  • Protocol Insight: You must identify whether the charge resides on the isopropyl group or the core structure during fragmentation.

    • Scenario A (Charge on Core): If the isopropyl group is lost as a neutral fragment, the mass shift in the product ion might disappear (if the core is not labeled).

    • Scenario B (Charge on Isopropyl): If the isopropyl cation is the product ion, you will monitor

      
       43 (d0) vs. 
      
      
      
      49 (d6).

Critical Check: Ensure your mass window is wide enough. A common error in high-resolution MS (HRMS) is setting the extraction window too narrow around the monoisotopic peak, inadvertently filtering out the deuterated standard if the mass accuracy calibration drifts.

The Chromatographic Trap: Deuterium Isotope Effect[1]

While often assumed to co-elute perfectly, deuterated isotopologues frequently exhibit slightly different retention times (RT) in Reversed-Phase Liquid Chromatography (RPLC).

The "Inverse" Isotope Effect

In RPLC, C-D bonds are slightly shorter (approx. 0.005 Å) and have a smaller molar volume than C-H bonds. This results in slightly lower lipophilicity for the deuterated analog.

  • Observation: Isopropyl-d6 typically elutes earlier than Isopropyl-d0.

  • Magnitude: The shift is usually 0.1% – 1.0% of the total retention time but can be significant in high-efficiency UHPLC separations.

Impact on Quantitation

If the d6 analog is used as an Internal Standard (IS), this RT shift can lead to matrix effect mismatches . If the d0 analyte elutes in a suppression zone (e.g., phospholipids) and the d6 IS elutes just before it (in a clean zone), the IS will not accurately compensate for the suppression, leading to quantification errors.

The Structural Validator: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) provides unequivocal structural confirmation but requires higher sample concentration than MS.

Proton ( H) NMR Signatures

The most dramatic difference appears in the splitting patterns due to the removal of scalar coupling (


).
  • Isopropyl-d0:

    • Methyls: Strong doublet (

      
       ppm, 
      
      
      
      Hz).
    • Methine (CH): Septet (

      
       ppm). The 1H on the central carbon couples to the 6 adjacent methyl protons (
      
      
      
      peaks).
  • Isopropyl-d6:

    • Methyls: Silent (Deuterium is "invisible" in standard

      
      H NMR).
      
    • Methine (CH): Collapsed Singlet. Since the methyl protons are replaced by Deuterium, the strong H-H coupling is lost. The H-D coupling is weak (

      
       Hz) and often unresolved, resulting in a broad singlet.
      
Carbon ( C) NMR
  • 
    -Shift:  The carbon attached directly to deuterium (the methyl carbons) will show a multiplet (septet due to coupling with 3 D atoms) and a slight upfield isotope shift.
    
  • 
    -Shift:  The central methine carbon will also shift upfield slightly due to the 
    
    
    
    -deuterium isotope effect.

Experimental Protocols

Protocol A: LC-MS/MS Quantification of Mixed Samples

Objective: Quantify d0 analyte using d6 as an Internal Standard.

  • Mobile Phase Preparation: Use Ammonium Formate (2-10 mM) in Water/Acetonitrile gradients. Avoid additives that suppress ionization if sensitivity is low.

  • Column Selection: C18 stationary phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • MS Tuning:

    • Infuse d0 and d6 separately to determine optimal Collision Energy (CE).

    • Note: C-D bonds are stronger than C-H bonds.[1] The d6 analog may require slightly higher CE (1-2 eV) for equivalent fragmentation efficiency.

  • Method Setup:

    • Transition 1 (Analyte): [M+H]+

      
       Product Ion.
      
    • Transition 2 (IS): [M+6+H]+

      
       Product Ion (+6 if fragment contains isopropyl).
      
  • RT Window Validation: Inject a mixture. Zoom in on the chromatogram. If d6 elutes >0.1 min earlier than d0, adjust the gradient to be shallower to force co-elution or widen the integration windows.

Protocol B: NMR Purity Assessment

Objective: Confirm % deuteration enrichment.

  • Solvent:

    
     or 
    
    
    
    .
  • Parameters:

    • Pulse angle: 30° or 45°.

    • Relaxation delay (

      
      ): 
      
      
      
      seconds (essential for accurate integration of methine protons).
    • Scans: 64 (minimum).

  • Analysis:

    • Integrate the Methine proton signal (broad singlet). Set value to 1.0.

    • Check the Methyl region (1.1-1.3 ppm). Any residual signal here represents incomplete deuteration (d0, d1...d5 impurities).

    • Calculation:

      
      .
      

Data Presentation: Comparative Summary

FeatureIsopropyl-d0 (

)
Isopropyl-d6 (

)
Analytical Implication
Monoisotopic Mass Base Mass (

)

Da
Easily resolved by low-res MS.

H NMR (Methyl)
Doublet (

Hz)
Silent (No Signal)Used to calculate isotopic purity.

H NMR (Methine)
Septet (1:6:15:20:15:6:1)Broad SingletImmediate visual confirmation of labeling.
RPLC Elution Reference Time (

)

(Elutes Earlier)
"Inverse Isotope Effect" requires window validation.
Bond Energy Standard C-HHigher (C-D is stronger)May require higher collision energy in MS/MS.

Visualizations

Diagram 1: LC-MS/MS Quantification Workflow

This workflow illustrates the critical decision points when handling mixed isotopic samples.

LCMS_Workflow Start Start: Mixed Sample (d0 Analyte + d6 Standard) LC_Sep LC Separation (C18 Column) Start->LC_Sep IsotopeEffect Check for Deuterium Isotope Effect (RT Shift) LC_Sep->IsotopeEffect CoElute Perfect Co-elution IsotopeEffect->CoElute No Shift Shift d6 Elutes Earlier (Inverse Effect) IsotopeEffect->Shift Shift > 2s MS_Ion ESI Ionization CoElute->MS_Ion Shift->MS_Ion MRM MRM Detection (d0: M -> Frag) (d6: M+6 -> Frag+6) MS_Ion->MRM MatrixCheck Matrix Effect Evaluation MRM->MatrixCheck Valid Valid Quantification MatrixCheck->Valid Suppression Identical Invalid Re-optimize Gradient or Change Column MatrixCheck->Invalid Suppression Mismatch

Caption: LC-MS/MS workflow highlighting the risk of chromatographic isotope effects impacting quantification validity.

Diagram 2: NMR Spectral Decision Tree

A logic guide for interpreting proton NMR data of isopropyl isotopologues.

NMR_Logic Input Analyze 1H NMR (Isopropyl Region) CheckMethine Check Methine Proton (2.5 - 4.0 ppm) Input->CheckMethine Septet Signal: Septet (7 peaks) CheckMethine->Septet Singlet Signal: Broad Singlet CheckMethine->Singlet Result_d0 Identity: Isopropyl-d0 (Non-deuterated) Septet->Result_d0 CheckMethyl Check Methyl Region (1.1 - 1.3 ppm) Singlet->CheckMethyl Result_d6 Identity: Isopropyl-d6 (Deuterated Methyls) MethylSignal Strong Doublet CheckMethyl->MethylSignal Impurity Present NoMethyl No Signal / Trace CheckMethyl->NoMethyl High Purity MethylSignal->Result_d0 Mixed NoMethyl->Result_d6

Caption: Decision logic for identifying isopropyl species based on


H NMR coupling patterns.

References

  • ResolveMass Laboratories Inc. (2025).[2] Deuterated Standards for LC-MS Analysis - How Do Deuterated Standards Work? Retrieved from [Link]

  • Iyer, S. S., et al. (2004).[1] Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach. Journal of Chromatographic Science, 42(7), 383–387. Retrieved from [Link]

  • Turowski, M., et al. (2003). Deuterium Isotope Effects on Hydrophobic Interactions: The Importance of Dispersion Interactions in the Hydrophobic Phase. Journal of the American Chemical Society. (Contextualized via ResearchGate snippet). Retrieved from [Link]

  • Facey, G. (2008).[3] Second Order 1H NMR Spectra of Isopropyl Groups.[3] University of Ottawa NMR Facility Blog. Retrieved from [Link]

  • NorthEast BioLab. (2025). Best Practices of LC-MS/MS Internal Standards. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Quality Control Benchmarks for 99% Atom D 2-Iodopropane-d6

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the isotopic purity of deuterated reagents is not a matter of trivial specification—it is the bedrock of data integrity. In applications ranging from metabolic studies to serving as internal standards in quantitative mass spectrometry, the precise degree of deuterium incorporation is paramount. This guide provides an in-depth technical comparison of quality control benchmarks for 2-iodopropane-d6, with a focus on the exceptionally high 99% atom D enrichment level. We will delve into the critical analytical methodologies, present comparative data, and elucidate the scientific rationale behind these rigorous quality control measures.

The Criticality of 99% Deuterium Enrichment

Comparative Quality Control Benchmarks: 99% vs. 98% Atom D 2-Iodopropane-d6

The following table outlines the typical quality control specifications for 99% atom D 2-iodopropane-d6, benchmarked against the more commonly available 98% grade. The 99% grade represents a premium standard for applications demanding the highest level of isotopic purity.

Parameter99% Atom D 2-Iodopropane-d6 (Premium Grade)98% Atom D 2-Iodopropane-d6 (Standard Grade)Rationale for Stringent Control
Isotopic Enrichment (Atom % D) ≥ 99.0%≥ 98.0%Minimizes isotopic variants that can interfere with mass spectrometry-based quantification and mechanistic studies.
Chemical Purity (by GC) ≥ 99.5%≥ 98.0%Ensures that the product is free from organic impurities that could interfere with analytical methods or downstream reactions.
Residual Unlabeled 2-Iodopropane ≤ 0.5%≤ 1.0%A critical parameter for use as an internal standard to prevent overestimation of the analyte.
Water Content (by Karl Fischer) ≤ 0.05%≤ 0.1%Water can affect the stability of the compound and interfere with certain reactions.
Appearance Clear, colorless to pale yellow liquidClear, colorless to pale yellow liquidA change in color can indicate degradation or the presence of impurities.
Stabilizer CopperCopper2-Iodopropane is susceptible to degradation by light and air; copper is added to inhibit this process.[1][2]

Core Analytical Methodologies for Quality Verification

A multi-technique approach is essential to comprehensively validate the quality of 2-iodopropane-d6. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with Gas Chromatography (GC).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural and Isotopic Verification

NMR spectroscopy is indispensable for confirming the molecular structure and determining the site and extent of deuterium incorporation.[3] For 2-iodopropane-d6, both ¹H (proton) and ²H (deuterium) NMR are utilized.

¹H NMR Spectroscopy: This technique is used to quantify the residual, non-deuterated protons in the molecule. In a spectrum of high-purity 2-iodopropane-d6, the proton signals will be significantly attenuated compared to its non-deuterated counterpart. The chemical shift of the residual methine proton (CHI) is expected to be a septet, while the methyl protons (CH₃) will appear as a doublet.[4] By integrating these residual proton signals against a known internal standard, the isotopic purity can be accurately calculated.

²H NMR Spectroscopy: This technique directly observes the deuterium nuclei, providing a definitive confirmation of deuterium incorporation at the expected positions. The ²H NMR spectrum of 2-iodopropane-d6 should exhibit two signals corresponding to the deuterated methyl (CD₃) and methine (CDI) groups. The absence of signals at other chemical shifts confirms the site-specific labeling.

Experimental Protocol: Isotopic Purity Determination by ¹H NMR

  • Sample Preparation: Accurately weigh approximately 10-20 mg of 2-iodopropane-d6 into an NMR tube. Add a precise volume of a deuterated solvent (e.g., chloroform-d, acetone-d6) containing a known concentration of an internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Instrument Setup: Acquire the ¹H NMR spectrum on a high-field spectrometer (≥400 MHz).

  • Data Acquisition: Obtain a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1 ≥ 5T₁) to ensure full relaxation of all protons for accurate integration.

  • Data Processing and Analysis:

    • Phase and baseline correct the spectrum.

    • Integrate the area of the residual proton signals for 2-iodopropane-d6 and the signal of the internal standard.

    • Calculate the molar quantity of residual protons relative to the internal standard.

    • From the initial mass of the 2-iodopropane-d6, calculate the expected molar quantity of protons if the sample were 100% d0.

    • The atom % D is then calculated as: (1 - (moles of residual protons / moles of total possible protons)) * 100%.

Mass Spectrometry (MS): Unambiguous Confirmation of Isotopic Distribution

Mass spectrometry is a powerful tool for determining the molecular weight and isotopic distribution of a deuterated compound. When coupled with Gas Chromatography (GC-MS), it also provides a robust method for assessing chemical purity.

For 2-iodopropane-d6, the mass spectrum will show a molecular ion peak at a higher mass-to-charge ratio (m/z) compared to the unlabeled compound, corresponding to the incorporation of six deuterium atoms. By examining the relative intensities of the molecular ion peaks for the d6, d5, d4, etc., species, the isotopic enrichment can be accurately determined.

Experimental Protocol: Isotopic Enrichment and Purity Analysis by GC-MS

  • Sample Preparation: Prepare a dilute solution of 2-iodopropane-d6 (e.g., 1 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC-MS Instrument Setup:

    • GC Column: Use a low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.

    • Injection: 1 µL splitless injection at an inlet temperature of 250°C.

    • Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Mode: Full scan from m/z 35-200 to identify all components.

  • Data Analysis:

    • Chemical Purity: Integrate the peak areas of all detected components in the total ion chromatogram (TIC). The chemical purity is the percentage of the 2-iodopropane-d6 peak area relative to the total peak area.

    • Isotopic Enrichment: Extract the mass spectrum of the 2-iodopropane-d6 peak. Determine the relative abundance of the molecular ion peaks corresponding to the different deuterated species (d0 to d6). The isotopic enrichment is the percentage of the d6 species relative to the sum of all deuterated species.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the quality control process for 2-iodopropane-d6.

QC_Workflow cluster_NMR NMR Spectroscopy cluster_GCMS GC-MS Analysis NMR_Sample Sample Preparation (with internal standard) H1_NMR ¹H NMR Acquisition (Quantitative) NMR_Sample->H1_NMR H2_NMR ²H NMR Acquisition NMR_Sample->H2_NMR NMR_Analysis Data Analysis: - Isotopic Purity - Site of Deuteration H1_NMR->NMR_Analysis H2_NMR->NMR_Analysis Final_Spec Certificate of Analysis (Release Specifications) NMR_Analysis->Final_Spec GCMS_Sample Sample Preparation (Dilution) GC_Separation Gas Chromatography (Separation of Components) GCMS_Sample->GC_Separation MS_Detection Mass Spectrometry (Detection and Identification) GC_Separation->MS_Detection GCMS_Analysis Data Analysis: - Chemical Purity - Isotopic Distribution MS_Detection->GCMS_Analysis GCMS_Analysis->Final_Spec Start 2-Iodopropane-d6 (99% Atom D) cluster_NMR cluster_NMR Start->cluster_NMR cluster_GCMS cluster_GCMS Start->cluster_GCMS

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Iodopropane-1,1,1,3,3,3-d6

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-Iodopropane-1,1,1,3,3,3-d6. As a deuterated, halogenated organic compound, its handling and disposal require meticulous attention to safety protocols and regulatory standards to protect laboratory personnel and the environment. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and responsibility in your laboratory.

Immediate Safety & Hazard Assessment

Before handling 2-Iodopropane-1,1,1,3,3,3-d6 for any purpose, including disposal, it is critical to understand its inherent hazards. While the deuteration of this molecule does not significantly alter its chemical reactivity compared to its non-deuterated counterpart (2-Iodopropane), the fundamental risks remain the same.[] The primary hazards are well-documented in its Safety Data Sheet (SDS).[2][3][4]

Key Hazards:

  • Flammability : It is a flammable liquid and vapor with a flashpoint of approximately 42°C.[5][6] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[4][7]

  • Toxicity & Irritation : The compound is harmful if swallowed, causes skin irritation, and leads to serious eye irritation.[2][3][5] Inhalation may also be harmful and cause respiratory tract irritation.[4][5]

  • Light Sensitivity : Like many organoiodine compounds, it is susceptible to degradation upon exposure to UV light, which can lead to the formation of iodine, indicated by a yellowing of the liquid.[5][8] This degradation can potentially alter its hazardous properties.

  • Environmental Hazard : This chemical may be harmful to aquatic life with long-lasting effects.[7][9] Therefore, it must never be disposed of down the drain.[3][10]

Hazard Class GHS Classification Precautionary Statement (Disposal Context)
Physical Flammable Liquid, Category 3P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[2]
Health Acute Toxicity, Oral, Category 4P270: Do not eat, drink or smoke when using this product.[2]
Skin Irritation, Category 2P280: Wear protective gloves/protective clothing.[2]
Eye Irritation, Category 2AP280: Wear eye protection/face protection.[2]
Environmental Hazardous to the aquatic environmentP273: Avoid release to the environment.[9]

Pre-Disposal Protocol: Preparation is Paramount

Proper preparation is the most critical phase for ensuring a safe disposal process. This involves gathering the necessary personal protective equipment (PPE) and materials for waste containment.

Required Personal Protective Equipment (PPE)

All handling and disposal operations must be conducted within a certified chemical fume hood. The following PPE is mandatory:

  • Hand Protection : Wear chemically resistant gloves (e.g., nitrile or neoprene). Immediately change gloves if they become contaminated.

  • Eye/Face Protection : Use safety glasses with side shields or, preferably, chemical safety goggles. A face shield should be used if there is a risk of splashing.[4]

  • Skin and Body Protection : A flame-retardant lab coat is required. Ensure legs and feet are covered with long pants and closed-toe shoes.

  • Respiratory Protection : If working outside of a fume hood (not recommended) or if ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Essential Materials
  • Waste Container : A designated, properly labeled hazardous waste container. The container must be made of a compatible material (e.g., glass or polyethylene) and have a secure, tight-fitting lid.

  • Waste Label : A hazardous waste label, completed with all required information (see Section 4).

  • Spill Kit : An accessible spill kit containing absorbent materials suitable for flammable liquids (e.g., vermiculite or commercial sorbent pads).

Step-by-Step Disposal Procedure

This protocol ensures that 2-Iodopropane-1,1,1,3,3,3-d6 waste is handled, segregated, and stored in a manner that is safe and compliant with environmental regulations.

Step 1: Waste Segregation (The Causality of Compliance)

  • Action : Collect waste 2-Iodopropane-1,1,1,3,3,3-d6 in a dedicated container labeled "Halogenated Organic Waste."

  • Rationale : This is the most critical step from both a safety and a cost perspective. Halogenated solvents require specific disposal methods, often high-temperature incineration.[10] Mixing them with non-halogenated solvents (like acetone or methanol) contaminates the entire volume, drastically increasing disposal costs and complexity.[10]

Step 2: Container Management

  • Action : Use a clean, dry, and appropriate waste container. Do not fill the container to more than 80% capacity.

  • Rationale : Leaving headspace (at least 20%) is crucial to accommodate vapor expansion due to temperature fluctuations in the storage area, preventing potential container pressurization and rupture.

Step 3: Secure and Label the Primary Container

  • Action : After adding waste, securely close the container lid. Clean the exterior of any contamination. Affix a completed hazardous waste label.

  • Rationale : A tightly sealed container prevents the escape of flammable and toxic vapors.[10] Proper labeling is a legal requirement and ensures that anyone handling the container is aware of its contents and associated dangers.

Step 4: Temporary Storage

  • Action : Store the sealed waste container in a designated satellite accumulation area (SAA) or your facility's main hazardous waste storage area. This area must be cool, dry, and well-ventilated, away from ignition sources and direct sunlight.[5][8]

  • Rationale : Storing waste in a controlled environment minimizes the risk of fire and exposure.[4] Compliance with SAA regulations is mandated by the EPA.

Step 5: Arrange for Final Disposal

  • Action : Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the waste container.

  • Rationale : Final disposal must be handled by trained professionals at a licensed treatment, storage, and disposal facility (TSDF).[9][10] Your EHS office manages this "cradle-to-grave" responsibility for hazardous waste.[10]

Waste Classification and Labeling

Under the Resource Conservation and Recovery Act (RCRA), this chemical waste is considered hazardous.[11] As a spent halogenated solvent, it is classified as an "F-listed" waste from a non-specific source.[12]

Parameter Description Justification
Waste Type Halogenated Solvent WasteContains iodine, a halogen.[10]
Likely EPA Code F001 or F002F001 is for spent halogenated solvents used in degreasing. F002 is for other spent halogenated solvent uses. The specific code depends on the application.[12][13]
Characteristics Ignitable (D001)The flash point is below 140°F (60°C), meeting the ignitability characteristic.[14]

Your hazardous waste label must clearly state:

  • The words "Hazardous Waste"

  • Full chemical name: "Waste 2-Iodopropane-1,1,1,3,3,3-d6"

  • The specific hazard characteristics: "Ignitable, Toxic"

  • Accumulation start date

  • Generator's name and contact information

Disposal Workflow Diagram

The following diagram outlines the decision-making process and procedural flow for the safe disposal of 2-Iodopropane-1,1,1,3,3,3-d6.

G Disposal Workflow for 2-Iodopropane-1,1,1,3,3,3-d6 start Start: Identify Waste 2-Iodopropane-d6 prep Step 1: Prepare - Don PPE - Work in Fume Hood - Get Labeled Waste Container start->prep transfer Step 2: Transfer Waste - Pour slowly - Avoid splashing - Do not exceed 80% capacity prep->transfer seal Step 3: Secure Container - Tightly cap the container - Wipe exterior clean - Verify waste label is complete transfer->seal spill Emergency: Spill or Exposure transfer->spill storage Step 4: Store Safely - Move to Satellite Accumulation Area - Away from heat/sunlight seal->storage seal->spill pickup Step 5: Schedule Pickup - Contact EHS for disposal storage->pickup end End: Waste Removed by EHS pickup->end spill_protocol Follow Emergency Protocol: - Evacuate if necessary - Alert supervisor & EHS - Consult SDS for first aid spill->spill_protocol Incident Occurs spill_protocol->storage After Cleanup

Caption: Workflow for the safe handling and disposal of deuterated 2-iodopropane.

Emergency Procedures

In the event of a spill or personnel exposure, immediate and correct action is vital.

  • Skin Contact : Immediately flush the skin with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[5]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][9]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Call a poison center or doctor if you feel unwell.[4][9]

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[5]

  • Large Spill : Evacuate the immediate area. Remove all ignition sources. Ventilate the area. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[4][9] Report the spill to your EHS department immediately.

References

  • Deepwater Chemicals, Inc. (2015, August 13). 2-IODOPROPANE. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Iodopropane, 98+% stabilized over copper. [Link]

  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk - ESSR. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 5. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. [Link]

  • U.S. Environmental Protection Agency. (2025, March 27). Halogenated Solvent Cleaning: National Emission Standards for Hazardous Air Pollutants (NESHAP). [Link]

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. [Link]

  • PubMed. (2024, July 13). Iodinated contrast media waste management in hospitals in central Norway. [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Solvents in the Workplace - How to Determine if They Are Hazardous Waste. [Link]

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • PubChem. (2026, January 18). 2-Iodopropane-1-13C, >=99 atom % 13C, >=99% (CP), contains copper as stabilizer. [Link]

  • C&EN. (2024, August 30). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal [Video]. YouTube. [Link]

  • eCFR. (n.d.). 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes. [Link]

  • Wikipedia. (n.d.). Isopropyl iodide. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Iodopropane-1,1,1,3,3,3-d6

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an essential framework for the safe handling of 2-Iodopropane-1,1,1,3,3,3-d6, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). As drug development professionals, our primary responsibility is to ensure a safe laboratory environment, which begins with a thorough understanding of the materials we handle. The protocols herein are designed to be a self-validating system, grounded in established safety standards and the specific chemical nature of the topic compound.

Foundational Knowledge: Understanding the Hazard Profile

2-Iodopropane-1,1,1,3,3,3-d6 is an isotopically labeled version of 2-iodopropane. The substitution of hydrogen with deuterium, a stable, non-radioactive isotope, does not significantly alter the compound's immediate chemical reactivity or toxicological properties from a handling perspective.[1][2] Therefore, the safety protocols are dictated by the hazards of the parent compound, 2-iodopropane.

The primary hazards are rooted in its flammability and its properties as an iodinated organic compound.[3][4] It is classified as a Category 3 flammable liquid, is harmful if swallowed, and causes significant skin and eye irritation.[3] The toxicological properties have not been fully investigated, which necessitates a cautious approach.[5][6]

Hazard ClassificationDescriptionGHS CodeSource(s)
Flammable LiquidFlammable liquid and vapor. Vapors can form explosive mixtures with air and may travel to an ignition source.H226[3][4][6]
Acute Toxicity (Oral)Harmful if swallowed.H302[3][4]
Skin IrritationCauses skin irritation.H315[3][4]
Eye IrritationCauses serious eye irritation.H319[3][4]
Respiratory IrritationMay cause respiratory tract irritation.H335[4][5]
The Core Directive: A Multi-Layered PPE Strategy

A robust PPE strategy is not merely about wearing protective gear; it's about selecting the correct gear for the specific hazards identified. For 2-Iodopropane-d6, this involves protection against chemical splashes, vapor inhalation, and fire risk.

Before any personal protective equipment is donned, engineering controls must be in place. All handling of 2-Iodopropane-d6, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood.[7] This is the most critical step in minimizing inhalation exposure. The work area must be free of ignition sources such as open flames, hot plates, and spark-producing equipment.[3][4]

The following PPE is mandatory for all personnel handling 2-Iodopropane-d6.

  • Hand Protection: Standard latex gloves are insufficient. Nitrile or neoprene gloves offer better resistance to alkyl halides. Always double-check the manufacturer's glove compatibility chart for breakthrough time information. Gloves should be inspected for any signs of degradation or perforation before each use and changed immediately if contamination is suspected.

  • Eye and Face Protection: Chemical splash goggles are essential to protect against splashes and vapors that can cause serious eye irritation.[3][8][9] When there is a significant risk of splashing, such as when transferring large volumes or working under pressure, a full-face shield should be worn in addition to chemical splash goggles.

  • Body Protection: A flame-retardant and chemical-resistant lab coat is required.[4] This serves the dual purpose of protecting the wearer from chemical splashes and providing a barrier in the event of a flash fire. Ensure the lab coat is fully buttoned. Do not wear shorts or open-toed shoes in the laboratory.[8]

  • Respiratory Protection: When engineering controls (i.e., a fume hood) are not available or during a large spill, respiratory protection is necessary. A NIOSH-approved respirator with an organic vapor cartridge (Filter Type A) is recommended.[4] All users of respirators must be fit-tested and trained in their proper use and maintenance.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_controls Control Implementation cluster_ppe PPE Selection Start Task: Handle 2-Iodopropane-d6 AssessHazards Assess Hazards: - Flammable (H226) - Irritant (H315, H319) - Harmful (H302) - Respiratory Irritant (H335) Start->AssessHazards EngControls Use Engineering Controls: Chemical Fume Hood AssessHazards->EngControls Primary Control AdminControls Implement Admin Controls: - Remove Ignition Sources - Ground Equipment EngControls->AdminControls Eye Eye Protection: Chemical Splash Goggles AdminControls->Eye Mandatory PPE Hand Hand Protection: Nitrile or Neoprene Gloves AdminControls->Hand Mandatory PPE Body Body Protection: Flame-Retardant Lab Coat AdminControls->Body Mandatory PPE Resp Respiratory Protection: Required outside hood/spill? (Organic Vapor Respirator) AdminControls->Resp Mandatory PPE

Caption: PPE Selection Workflow for 2-Iodopropane-d6.

Operational and Disposal Plans
  • Preparation: Before handling, ensure a chemical fume hood is operational. Clear the workspace of all unnecessary items and potential ignition sources.[4] Ground/bond all containers and receiving equipment to prevent static discharge.[3][6] Have spill cleanup materials readily available.

  • Donning PPE: Put on all required PPE as outlined in the previous section.

  • Chemical Transfer: Use only non-sparking tools for transfers.[3][10] Keep containers tightly closed when not in use.[11]

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[3] Decontaminate the work surface.

  • Doffing PPE: Remove PPE carefully to avoid cross-contamination. Remove gloves last and wash hands immediately. Contaminated clothing should be removed immediately and laundered before reuse.[5][12]

In the event of an exposure or spill, immediate and correct action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6]

  • Skin Contact: Immediately flush skin with plenty of water. Remove contaminated clothing. Get medical aid if irritation develops or persists.[5]

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of water. Call a poison control center or physician immediately.[3][5]

  • Spill Response: Evacuate the area. Remove all ignition sources. Ventilate the area. Wearing full PPE, including respiratory protection, cover the spill with an inert, non-combustible absorbent material (e.g., sand, Chemizorb®).[4] Collect the absorbed material into a suitable, sealed container for disposal.

Emergency_Response_Plan cluster_spill Spill Response cluster_exposure Personnel Exposure Spill Spill or Exposure Occurs Evacuate 1. Evacuate Area 2. Remove Ignition Sources Spill->Evacuate ExposureType Route of Exposure? Spill->ExposureType DonPPE 3. Don Full PPE (incl. Respirator) Evacuate->DonPPE Contain 4. Contain with Inert Absorbent Material DonPPE->Contain Dispose 5. Collect in Sealed Container for Disposal Contain->Dispose Skin Skin Contact: - Flush with water - Remove clothing ExposureType->Skin Skin Eye Eye Contact: - Flush with water (15 min) ExposureType->Eye Eye Inhalation Inhalation: - Move to fresh air ExposureType->Inhalation Inhalation Ingestion Ingestion: - Do NOT induce vomiting ExposureType->Ingestion Ingestion Medical Seek Immediate Medical Attention Skin->Medical Eye->Medical Inhalation->Medical Ingestion->Medical

Caption: Emergency Response Plan for 2-Iodopropane-d6 Incidents.

All waste containing 2-Iodopropane-d6, including contaminated absorbents and empty containers, must be treated as hazardous chemical waste.[1]

  • Segregation: Keep deuterated and iodinated waste streams separate from other chemical waste.[1]

  • Labeling: All waste containers must be clearly labeled with their contents.

  • Disposal: Dispose of the waste through your institution's Environmental Health and Safety (EHS) department in accordance with all local, state, and federal regulations.[1][6][13] Do not pour down the drain.[4] For bulk waste, chemical neutralization by reducing the iodo- group to a less harmful iodide with a reducing agent like sodium thiosulfate is a common practice, but this should only be performed by trained personnel following a validated EHS procedure.[14]

References

  • 2-Iodopropane - SAFETY D
  • Material Safety Data Sheet - 2-Iodopropane, 98+% stabilized over copper. (n.d.). Cole-Parmer.
  • SAFETY DATA SHEET - 2-Iodopropane. (2012). Fisher Scientific.
  • 2-IODOPROPANE - Technical Data Sheet. (2015).
  • 2-Iodopropane - Safety D
  • SAFETY DATA SHEET - IntenSE Organic Iodine. (2021). Agri-Nutrients.
  • Deuterium - SAFETY D
  • What are the proper PPE to use when using Iodine? (n.d.). Homework.Study.com.
  • Safety and Handling of Methyl Iodide in the Labor
  • Gas detectors and respiratory protection equipments I2 (iodine). (n.d.). GazFinder.
  • Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuter
  • Iodine Solution - Safety D
  • SAFETY DATA SHEET - 1-Iodopropane. (2011). Fisher Scientific.
  • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. (n.d.).
  • Deuterium in drug discovery: progress, opportunities and challenges. (2023).
  • How do you dispose of the iodine-starch complex after a redox titr

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.